2-(4-Methoxynaphthalen-1-yl)acetonitrile
CAS No.: 177598-50-4
Cat. No.: VC4727376
Molecular Formula: C13H11NO
Molecular Weight: 197.237
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177598-50-4 |
|---|---|
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.237 |
| IUPAC Name | 2-(4-methoxynaphthalen-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C13H11NO/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13/h2-7H,8H2,1H3 |
| Standard InChI Key | KVZCZUJRHFKBIV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C2=CC=CC=C21)CC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
2-(4-Methoxynaphthalen-1-yl)acetonitrile features a naphthalene core substituted with a methoxy group at the 4-position and an acetonitrile moiety at the 1-position (Figure 1). Its IUPAC name is 2-(4-methoxynaphthalen-1-yl)acetonitrile, with a molecular weight of 197.23 g/mol and the SMILES notation COC1=CC=C(C2=CC=CC=C21)CC#N .
Table 1: Key Physicochemical Properties
Note: Experimental data gaps highlight opportunities for further characterization.
Synthesis and Synthetic Routes
Conventional Synthesis Strategies
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. A representative pathway involves:
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Methoxynaphthalene Functionalization: 4-Methoxynaphthalene undergoes electrophilic substitution to introduce a halogen or acetyl group at the 1-position .
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Cyanation: The halogen/acetyl intermediate reacts with cyanide sources (e.g., KCN) or via Rosenmund-von Braun reaction to install the nitrile group .
Example Protocol:
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Step 1: 4-Methoxynaphthalene (1 eq) reacts with acetyl chloride (1.2 eq) in the presence of AlCl₃ (catalyst) in anhydrous dichloromethane (DCM) at 0–5°C for 6 hours .
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Step 2: The acetyl intermediate is treated with CuCN in DMF at 120°C for 12 hours to yield the nitrile product .
Yield: ~60–75% after purification by column chromatography (silica gel, ethyl acetate/hexane) .
Applications in Pharmaceutical Research
Anticancer Agent Development
2-(4-Methoxynaphthalen-1-yl)acetonitrile serves as a key intermediate in synthesizing tubulin polymerization inhibitors. Derivatives such as 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines exhibit potent antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values as low as 3.77 μM .
Mechanism of Action:
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Tubulin Binding: Molecular docking studies confirm binding to the colchicine site of tubulin, disrupting microtubule assembly and inducing G2/M phase arrest .
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Apoptosis Induction: Activation of caspase-3/7 pathways in cancer cells .
Luminescent Materials
Pyrazoline derivatives incorporating the 4-methoxynaphthalene moiety demonstrate strong fluorescence in solution (λₑₘ = 450–500 nm) and solid states, with quantum yields up to 0.82 (vs. rhodamine B) . Applications in OLEDs and bioimaging are under exploration.
Physicochemical and Spectral Analysis
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 3.96 (s, 3H, OCH₃), 6.69–8.25 (m, 6H, naphthalene), 2.85 (s, 2H, CH₂CN) .
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¹³C NMR: δ 55.6 (OCH₃), 117.8 (CN), 122.1–158.4 (aromatic carbons) .
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HRMS: [M+H]⁺ calculated for C₁₃H₁₁NO: 197.0841; found: 197.0843 .
Future Directions and Challenges
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